molecular formula C21H17N3O B2983772 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide CAS No. 476633-91-7

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide

Cat. No. B2983772
CAS RN: 476633-91-7
M. Wt: 327.387
InChI Key: UZGJKBHLERIDTJ-UHFFFAOYSA-N
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Description

The compound “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide” is a benzimidazole derivative . Benzimidazole derivatives are significant for medicinal chemistry and have found numerous applications in organic synthesis . They are known for their diverse biological activity and are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using techniques like X-ray crystal structure analysis . The benzimidazole core is usually planar and the molecules are often stabilized by hydrogen bonds and π-π interactions .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can be complex and depend on the specific substituents present in the molecule. They often involve the formation of new bonds and the breaking of existing ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques. These properties can include melting point, IR spectrum, NMR spectrum, and others .

Scientific Research Applications

Synthesis of Other Compounds

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide can be used in the synthesis of other compounds. For instance, it has been used in the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide .

Allosteric Activation of Human Glucokinase

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide analogues have been studied as allosteric activators of human glucokinase (GK). This enzyme plays a crucial role in glucose metabolism, and its activation can have significant hypoglycemic effects, potentially useful for the treatment of type-2 diabetes .

Antimicrobial Activity

Benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide, have been found to exhibit antimicrobial activity. For example, some derivatives have shown potent in vitro antimicrobial activity against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Antiparasitic Activity

Benzimidazole derivatives are known for their antiparasitic properties . While specific studies on N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide are not available, it’s plausible that it may also exhibit this activity due to the presence of the benzimidazole ring.

Fungicidal Activity

Similar to the antiparasitic activity, benzimidazole derivatives are also known for their fungicidal properties . N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide could potentially be used in this application.

Anti-inflammatory Drugs

The benzimidazole ring is present in various anti-inflammatory drugs . Therefore, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide could potentially be used in the development of new anti-inflammatory medications.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on their specific structure. Some benzimidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

The future directions in the research of benzimidazole derivatives could involve the synthesis of new derivatives with improved biological activity, the study of their mechanism of action, and the development of methods to synthesize these compounds from readily available starting materials .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-5-4-6-16(13-14)21(25)22-17-11-9-15(10-12-17)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGJKBHLERIDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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